molecular formula C11H22N2S2 B1582786 Piperidinium pentamethylenedithiocarbamate CAS No. 98-77-1

Piperidinium pentamethylenedithiocarbamate

Cat. No. B1582786
CAS RN: 98-77-1
M. Wt: 246.4 g/mol
InChI Key: PVFZKRMYBKEXBN-UHFFFAOYSA-N
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Description

Piperidinium pentamethylenedithiocarbamate is a compound with the molecular formula C6H11NS2·C5H11N and a molecular weight of 246.43 . It is a solid at 20°C .


Synthesis Analysis

Piperidinium cations with different substituents can be synthesized by the S N 2 reaction between N -methylpiperidine and the respective halohydrocarbon . A photocatalytic hydroamination reaction enables the facile synthesis of significant quantities of a piperidinium-cyclooctene monomer .


Molecular Structure Analysis

Piperidinium Pentamethylenedithiocarbamate has a molecular formula of C6H11NS2·C5H11N and a molecular weight of 246.43 . The structure of piperidinium cations is important for designing and optimizing the molecular structure to enhance the chemical stability of this kind of functional group .


Chemical Reactions Analysis

The chemical stability of piperidinium cations in harsh alkaline media has been studied. Benzyl-substituted piperidinium was degraded by about 23% in a 7 M KOH solution at 100 °C after 1436 h, which was much more stable than pyrrolidinium due to its lower ring strain .


Physical And Chemical Properties Analysis

Piperidinium Pentamethylenedithiocarbamate is a solid at 20°C . When heated to decomposition, it emits very toxic fumes of NOx and SOx .

Scientific Research Applications

Safety and Hazards

Piperidinium Pentamethylenedithiocarbamate is a human skin irritant and an allergen . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

Piperidinium cations are promising structural motifs for high-performance alkaline anion exchange membranes (AAEMs). The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidine;piperidine-1-carbodithioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11NS2.C5H11N/c8-6(9)7-4-2-1-3-5-7;1-2-4-6-5-3-1/h1-5H2,(H,8,9);6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFZKRMYBKEXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC1.C1CCN(CC1)C(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90883288
Record name 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1)
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Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Piperidinium pentamethylenedithiocarbamate

CAS RN

98-77-1
Record name 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1)
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Record name 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1)
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Record name Piperidinium piperidine-1-carbodithioate
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Record name PIPERIDINIUM PENTAMETHYLENEDITHIOCARBAMATE
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Synthesis routes and methods

Procedure details

Carbon bisulfide is then added to the solution at a temperature of 13°-27° C. The reaction of piperidine and carbon bisulfide is also exothermic. The temperature will rise at least 15° C. The solution is stirred at 13°-27° C. for 15 minutes. To stir longer than 15 minutes is not harmful, but will extend the time cycle unnecessarily. At these temperatures, the reaction is incomplete because some of the carbon bisulfide is absorbed on the surface of the 1-piperidine-carbodithioic acid piperidinium salt and does not react with the piperidine. At this point, the reaction solution is heated to above the boiling point of carbon bisulfide, preferably 52°-56° C. over 1-2 hours and held at 52°-56° C. for 1/2 hour. To hold the solution at this temperature range for up to one hour is not harmful but will extend the time cycle unnecessarily. At these temperatures, the vapors of carbon bisulfide leave the surface of the 1-piperidine-carbodithioic acid piperidine salt particles in suspension. As the carbon bisulfide vapors pass through the water solution of piperidine, they react with the remaining piperidine and the reaction is completed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does piperidinium pentamethylenedithiocarbamate contribute to the vulcanization of rubber?

A1: The abstract suggests that piperidinium pentamethylenedithiocarbamate, in conjunction with sulfur and zinc propionate, forms a vulcanizing system. While the exact mechanism isn't detailed, the research observes that adding this system to rubber solutions causes the colloidal rubber units to increase in size []. This aggregation is attributed to the vulcanization process, suggesting piperidinium pentamethylenedithiocarbamate plays a role in forming crosslinks between rubber molecules. The decreased viscosity observed further supports this, indicating reduced "interlocking" between the now larger, vulcanized units [].

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